molecular formula C12H8BrI B13996049 2-Bromo-5-iodo-1,1'-biphenyl

2-Bromo-5-iodo-1,1'-biphenyl

Cat. No.: B13996049
M. Wt: 359.00 g/mol
InChI Key: HACBIUZTXDBLAP-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI and a molecular weight of 359.00 g/mol It is a biphenyl derivative where bromine and iodine atoms are substituted at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-5-iodo-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing biphenyl derivatives .

Industrial Production Methods

Industrial production of 2-Bromo-5-iodo-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process would require careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-1,1’-biphenyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-1,1’-biphenyl in chemical reactions typically involves the formation of intermediates through substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-iodo-1,1’-biphenyl is unique due to the specific positions of the bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C12H8BrI

Molecular Weight

359.00 g/mol

IUPAC Name

1-bromo-4-iodo-2-phenylbenzene

InChI

InChI=1S/C12H8BrI/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

HACBIUZTXDBLAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)I)Br

Origin of Product

United States

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